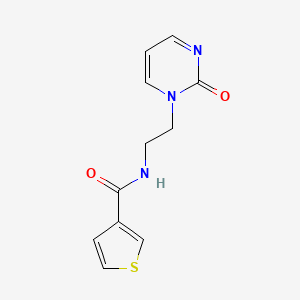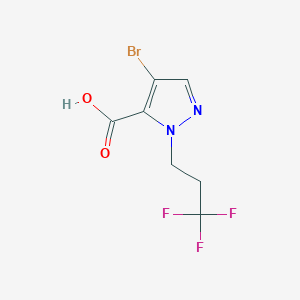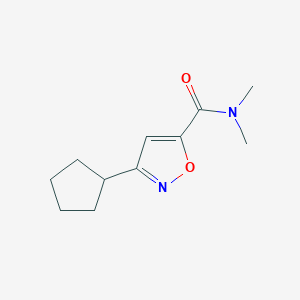![molecular formula C14H12Br2Si B3002716 3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole CAS No. 1228595-79-6](/img/structure/B3002716.png)
3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole: is a chemical compound with the molecular formula C14H12Br2Si and a molecular weight of 368.14 g/mol . This compound is part of the silole family, which are silicon-containing heterocycles known for their unique electronic properties . The presence of bromine atoms and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole typically involves the bromination of 5,5-dimethyl-5H-dibenzo[b,d]silole . The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole undergoes nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding silole oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Various substituted siloles depending on the nucleophile used.
Oxidation Products: Silole oxides.
Reduction Products: Reduced siloles with hydrogen atoms replacing the bromine atoms.
科学的研究の応用
Chemistry: 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole is used as a building block in organic synthesis and materials science . Its unique electronic properties make it suitable for the development of organic semiconductors and light-emitting diodes (LEDs) .
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds . Its derivatives are being studied for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials such as polymers and composites . Its ability to undergo various chemical modifications makes it valuable in the development of new materials with tailored properties .
作用機序
The mechanism of action of 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole is primarily based on its ability to participate in electronic interactions due to the presence of silicon and bromine atoms . The silicon atom in the silole ring can interact with various molecular targets, influencing the electronic properties of the compound . The bromine atoms can undergo substitution reactions, allowing the compound to form various derivatives with different biological and chemical activities .
類似化合物との比較
5,5-Dimethyl-5H-dibenzo[b,d]silole: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,7-Dibromo-9,9-dimethyl-9H-9-silafluorene: Similar structure but with different electronic properties due to the presence of fluorene moiety.
3,8-Dibromo-1,1-dimethyl-1H-dibenzo[b,d]silole: Positional isomer with different reactivity and properties.
Uniqueness: 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole stands out due to its specific substitution pattern, which provides unique electronic properties and reactivity . The presence of bromine atoms at the 3 and 7 positions allows for selective functionalization, making it a versatile compound for various applications .
特性
IUPAC Name |
3,7-dibromo-5,5-dimethylbenzo[b][1]benzosilole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2Si/c1-17(2)13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJDSWHVALMLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3002635.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3002636.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)


![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B3002646.png)


![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002654.png)
![3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3002655.png)

